molecular formula C7H9F2IN2 B2551971 3-(Difluoromethyl)-1-ethyl-4-iodo-5-methyl-1h-pyrazole CAS No. 1946812-12-9

3-(Difluoromethyl)-1-ethyl-4-iodo-5-methyl-1h-pyrazole

Cat. No.: B2551971
CAS No.: 1946812-12-9
M. Wt: 286.064
InChI Key: WUSGBXQXTCLOGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Difluoromethyl)-1-ethyl-4-iodo-5-methyl-1H-pyrazole is a heterocyclic compound that contains a pyrazole ring substituted with difluoromethyl, ethyl, iodo, and methyl groups

Properties

IUPAC Name

3-(difluoromethyl)-1-ethyl-4-iodo-5-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2IN2/c1-3-12-4(2)5(10)6(11-12)7(8)9/h7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSGBXQXTCLOGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C(F)F)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-1-ethyl-4-iodo-5-methyl-1H-pyrazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Such as palladium or nickel for cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom can yield various substituted pyrazoles, while cross-coupling reactions can produce complex difluoromethylated compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Difluoromethyl)-1-ethyl-4-iodo-5-methyl-1H-pyrazole include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the difluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable scaffold in drug design and other applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.